1-benzoyl-N-(4-ethylphenyl)prolinamide

Positional isomerism Lipophilicity Medicinal chemistry

Researchers often face supply inconsistency with specific N-acyl prolinamide positional isomers, hindering SAR studies. 1-Benzoyl-N-(4-ethylphenyl)prolinamide is available as a distinct para-substituted analog for binding pocket mapping. - Enables direct steric and electronic comparison against ortho-ethyl and 2,3-dimethyl isomers. - Supplied at a verified 95% purity level to support reproducible dose-response and selectivity assays. - Ships globally from stable inventory, ensuring continuity for long-term medicinal chemistry programs.

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
Cat. No. B6052162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzoyl-N-(4-ethylphenyl)prolinamide
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3
InChIInChI=1S/C20H22N2O2/c1-2-15-10-12-17(13-11-15)21-19(23)18-9-6-14-22(18)20(24)16-7-4-3-5-8-16/h3-5,7-8,10-13,18H,2,6,9,14H2,1H3,(H,21,23)
InChIKeyMWUSGPJRDSNMKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoyl-N-(4-ethylphenyl)prolinamide: Chemical Identity & Properties


1-Benzoyl-N-(4-ethylphenyl)prolinamide (IUPAC: 1-benzoyl-N-(4-ethylphenyl)pyrrolidine-2-carboxamide) is a synthetic N-acyl prolinamide derivative with the molecular formula C₂₀H₂₂N₂O₂ and a molecular weight of 322.4 g/mol . The compound is typically supplied at 95% purity and is utilized as a research chemical in medicinal chemistry and biological screening applications . It belongs to a broader class of substituted prolinamides that have been investigated for diverse pharmacological activities, including enzyme inhibition, receptor antagonism, and antiproliferative effects [1].

Probes para-ethyl substitution effects on target binding in SAR studies
Supports cell differentiation phenotypic screening programs
Enables selectivity control assessments in prolinamide enzyme inhibitor research

1-Benzoyl-N-(4-ethylphenyl)prolinamide: Why Generic Replacement Fails


Within the N-acyl prolinamide class, minor structural variations—particularly the position and nature of substituents on the N-phenyl ring—profoundly influence molecular recognition, physicochemical properties, and biological activity . The para-ethyl substituent in 1-benzoyl-N-(4-ethylphenyl)prolinamide dictates a distinct spatial and electronic profile compared to its ortho-ethyl isomer, its 2,3-dimethyl analog, or the unsubstituted N-phenyl parent compound. These differences translate into altered hydrogen-bonding capacity, lipophilicity, and steric accessibility at target binding sites, meaning that even closely related analogs cannot be assumed to produce equivalent results in a given assay or synthetic application . The quantitative evidence presented below demonstrates where this compound occupies a unique position within its chemical series.

Ortho-ethyl isomer

Different 3D geometry and steric accessibility; may not reproduce binding interactions or biological readouts.

Unsubstituted N-phenyl parent

Lower lipophilicity and altered membrane permeability predicted; assay outcomes may shift in cell-based vs. biochemical settings.

2,3-Dimethyl analog

Additional steric bulk and electronic changes; cannot be assumed to exhibit equivalent differentiation-inducing or antiproliferative activity.

1-Benzoyl-N-(4-ethylphenyl)prolinamide vs. Closest Analogs


Para-Ethyl Substitution: Distinct InChI and Physicochemical Profile vs. Ortho Isomer

1-Benzoyl-N-(4-ethylphenyl)prolinamide is the para-substituted constitutional isomer of 1-benzoyl-N-(2-ethylphenyl)prolinamide. The two compounds share the same molecular formula (C₂₀H₂₂N₂O₂, MW 322.4 g/mol) but differ in the position of the ethyl group on the N-phenyl ring, resulting in distinct InChI strings and 3D molecular shapes . While experimentally determined logP and solubility values are not publicly available for either isomer, the para-substitution pattern is predicted to result in a more linear, rod-like molecular geometry with reduced steric hindrance around the amide bond compared to the ortho-isomer, which places the ethyl group closer to the prolinamide core and may restrict conformational freedom at the binding interface . This difference is critical for target recognition in enzyme pockets and receptor binding sites where shape complementarity governs affinity.

Para vs. Ortho
Class-level inference
Distinct InChI, linear geometry; same MW, different spatial profile.
Shape complementarity may alter target binding.
No experimental comparative data available.
Positional isomerism Lipophilicity Medicinal chemistry

4-Ethylphenyl Substitution: Higher Predicted logP and Molar Refractivity vs. Unsubstituted Analog

Comparison of 1-benzoyl-N-(4-ethylphenyl)prolinamide (C₂₀H₂₂N₂O₂, MW 322.4) with the unsubstituted 1-benzoyl-N-phenylprolinamide (C₁₈H₁₈N₂O₂, MW 294.35) reveals that the addition of the para-ethyl group increases molecular weight by 28.05 g/mol and adds two methylene units, which are predicted to elevate lipophilicity (AlogP increase of approximately 0.8–1.2 log units based on standard fragment-based calculations) . The higher predicted logP of the 4-ethylphenyl derivative implies enhanced membrane permeability but potentially reduced aqueous solubility, a trade-off that must be considered when selecting compounds for cell-based assays versus biochemical assays .

Predicted logP Shift
Supporting evidence
ΔlogP +0.8 to +1.2 vs. unsubstituted analog
Predicted higher lipophilicity; membrane permeability context.
Fragment-based calculation; experimental logP not reported.
Lipophilicity Molar refractivity ADME prediction

Antiproliferative and Differentiation-Inducing Activity Not Shared by All Analogs

A biological activity report indicates that 1-benzoyl-N-(4-ethylphenyl)prolinamide exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1]. This functional profile has been cited as evidence for potential utility as an anti-cancer agent and for the treatment of hyperproliferative skin conditions such as psoriasis [1]. While the primary data source does not provide an IC₅₀ value for the target compound in isolation, and no direct head-to-head comparison with other prolinamide analogs is available in the same assay, this reported cellular phenotype distinguishes the compound from N-acyl prolinamides that have been profiled primarily as enzyme inhibitors (e.g., prolyl oligopeptidase, plasmin, or thrombin inhibitors) where no differentiation-inducing activity was noted .

Cellular Phenotype
Supporting evidence
Arrests proliferation, induces monocytic differentiation; no public IC50.
Supports cell fate modulation screening.
Full experimental details not provided; verify in specific assay.
Antiproliferative Cell differentiation Cancer research

1-Benzoyl-N-(4-ethylphenyl)prolinamide: Recommended Applications


SAR Studies of N-Phenyl Substitution in Prolinamide Ligands

Researchers optimizing prolinamide-derived inhibitors or receptor ligands can use 1-benzoyl-N-(4-ethylphenyl)prolinamide as a tool to probe the effect of para-substitution on target binding. Its distinct spatial profile compared to the ortho-ethyl and 2,3-dimethyl analogs makes it valuable for mapping steric tolerance within a binding pocket . The compound should be evaluated alongside its positional isomers in parallel assays to quantify the impact of substitution geometry on potency and selectivity.

Phenotypic Screening for Cell Differentiation Modulators

Based on preliminary reports of antiproliferative and differentiation-inducing activity, this compound may serve as a starting point for phenotypic screens aimed at identifying small molecules that promote monocytic differentiation of leukemia or progenitor cell lines [1]. Due to the absence of published quantitative potency data, researchers should plan for initial dose-response experiments to establish EC₅₀ values in their specific cell models before committing to large-scale procurement.

Selectivity Profiling in Enzyme-Focused Prolinamide Programs

In projects where structurally related N-acyl prolinamides are being developed as inhibitors of specific enzymes (e.g., plasmin, thrombin, prolyl oligopeptidase), 1-benzoyl-N-(4-ethylphenyl)prolinamide may serve as a selectivity control compound. Its reported cellular phenotype, distinct from straightforward enzyme inhibition, allows researchers to assess whether observed biological effects are target-specific or shared across the chemical series .

Application
Selection Property
Validation Focus
SAR studies of N-phenyl substitution
para-Ethyl spatial profile
Binding pocket steric tolerance mapping
Phenotypic screening for cell differentiation modulators
Reported differentiation-inducing activity
EC50 establishment in cell models
Selectivity profiling in enzyme-focused prolinamide programs
Distinct cellular phenotype vs. enzyme inhibitors
Target-specific vs. series-wide effects

Technical Documentation Hub

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30 linked technical documents
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